3-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Overview
Description
3-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H14N4S and its molecular weight is 246.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Thiophene derivatives also show a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of action
Imidazole and thiophene derivatives generally interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other non-covalent interactions .
Biochemical pathways
Given the wide range of activities of imidazole and thiophene derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole is highly soluble in water and other polar solvents, which could influence its absorption and distribution . Thiophene is soluble in most organic solvents but insoluble in water .
Result of action
Given the wide range of activities of imidazole and thiophene derivatives, it is likely that it could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
3-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . Additionally, it can modulate the activity of proteins involved in cell signaling pathways, such as those regulating inflammation and cell proliferation . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activation of pro-inflammatory transcription factors, thereby reducing the expression of inflammatory cytokines . Additionally, it can induce apoptosis in cancer cells by modulating the expression of genes involved in cell survival and death . These cellular effects highlight the potential therapeutic applications of this compound in treating inflammatory diseases and cancer.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on target enzymes and proteins, leading to either inhibition or activation of their functions . For example, it can inhibit kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups . Additionally, it can activate certain transcription factors by promoting their binding to DNA, thereby enhancing gene expression . These molecular interactions are crucial for the compound’s ability to modulate biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function . This compound has demonstrated good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for prolonged experimental use . Its effects on cellular function may vary depending on the duration of exposure, with some cells exhibiting adaptive responses to prolonged treatment .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine the optimal dosage for therapeutic applications . Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . There is a threshold beyond which the compound may exhibit toxic or adverse effects . For instance, at high doses, it can cause liver toxicity and other systemic side effects . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These interactions can result in changes in metabolite levels, affecting overall cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to various proteins, influencing its localization and distribution within different cellular compartments . These transport and distribution mechanisms are crucial for the compound’s ability to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . This compound has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with key biomolecules involved in cell signaling and gene expression . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
3-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-4-2-5-15-6-7-16-12(15)9-10(14-16)11-3-1-8-17-11/h1,3,6-9H,2,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIWGHIWOAUUAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CN(C3=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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